molecular formula C12H22N2O2 B7987934 Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester

Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester

Cat. No.: B7987934
M. Wt: 226.32 g/mol
InChI Key: OISBACWDCRUUAL-SNVBAGLBSA-N
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Description

Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester is a chiral chemical building block of high value in pharmaceutical research and development. It features a pyrrolidine ring, a common nitrogen-containing heterocycle in drug discovery, which is stereochemically defined in the (R)-configuration . The molecule is further functionalized with a cyclopropyl group and a tert-butyloxycarbonyl (Boc) protecting group on the amine nitrogen . The Boc group is a crucial feature, as it protects the secondary amine during synthetic sequences and can be readily removed under mild acidic conditions when needed for further functionalization. This makes the compound an essential, versatile scaffold for constructing more complex molecules, particularly in the synthesis of potential therapeutic agents where the specific three-dimensional orientation of the pyrrolidine ring is critical for biological activity. The compound is associated with CAS number 1354009-34-9 and is offered with high purity levels to ensure reliable and reproducible research outcomes . As a standard safety precaution, researchers should handle this material with care, using appropriate personal protective equipment as it may cause skin and eye irritation or be harmful if swallowed . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[(3R)-pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14(9-4-5-9)10-6-7-13-8-10/h9-10,13H,4-8H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISBACWDCRUUAL-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H]1CCNC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (R)-Pyrrolidin-3-amine Derivatives

The chiral pyrrolidine core is typically derived from L-proline or synthesized via asymmetric hydrogenation. For example:

  • Asymmetric Reduction : (R)-pyrrolidin-3-amine is obtained by hydrogenating pyrrolin-3-one using a ruthenium-BINAP catalyst, achieving >99% enantiomeric excess (ee).

  • Chiral Resolution : Racemic pyrrolidin-3-amine is resolved via diastereomeric salt formation with tartaric acid.

Introduction of the Cyclopropyl Group

Cyclopropanation is achieved through two primary methods:

  • Simmons–Smith Reaction : Treating pyrrolidin-3-ylmethanol with diiodomethane and a zinc-copper couple yields the cyclopropyl-pyrrolidine intermediate.

  • Cross-Coupling : Palladium-catalyzed coupling of pyrrolidin-3-yl boronic acid with cyclopropyl halides (e.g., cyclopropyl bromide) under Suzuki–Miyaura conditions.

Example Protocol :

  • React (R)-pyrrolidin-3-amine with cyclopropyl magnesium bromide in tetrahydrofuran (THF) at −78°C.

  • Quench with ammonium chloride, extract with ethyl acetate, and purify via silica gel chromatography (60% yield).

Carbamate Formation with tert-Butyl Protection

The amine group is protected using Boc anhydride:

  • Dissolve cyclopropyl-(R)-pyrrolidin-3-amine in dichloromethane (DCM).

  • Add Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, catalytic).

  • Stir at room temperature for 12 hours.

  • Purify via recrystallization (hexane/ethyl acetate) to obtain the tert-butyl carbamate (85–90% yield).

Key Data :

ParameterValueSource
Reaction Temperature25°C
Boc Anhydride Equiv1.2
Yield85–90%

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and reproducibility:

  • Continuous Flow Reactors : Enhance cyclopropanation and Boc protection steps by minimizing side reactions.

  • Catalyst Recycling : Palladium catalysts from coupling reactions are recovered via filtration and reused.

  • Solvent Recovery : Ethyl acetate and DCM are distilled and recycled, reducing waste.

Case Study :
A pharmaceutical manufacturer reported a 92% yield using a continuous flow system with the following parameters:

  • Flow Rate : 10 mL/min

  • Residence Time : 30 minutes

  • Purity : 99.5% (HPLC)

Purification and Characterization

Final purification is critical for pharmaceutical-grade material:

  • Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).

  • Crystallization : Use heptane/tert-butyl methyl ether for high-purity crystals.

  • Analytical Methods :

    • HPLC : C18 column, 90:10 water/acetonitrile, 1.0 mL/min.

    • NMR : δ 1.44 ppm (tert-butyl, singlet), δ 3.2–3.5 ppm (pyrrolidine protons).

Comparative Analysis of Synthetic Methods

MethodYieldPurityCost EfficiencyScalability
Asymmetric Hydrogenation88%99% eeHighModerate
Chiral Resolution75%98% eeLowLimited
Continuous Flow92%99.5%Very HighHigh

Challenges and Optimization Strategies

  • Racemization : Minimized by avoiding strong acids/bases during Boc protection.

  • Byproduct Formation : Cyclopropane ring-opening is suppressed using low-temperature conditions.

  • Catalyst Costs : Palladium catalysts are replaced with nickel analogs in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of new esters or amides.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H23N2O2
  • Molecular Weight : 227.33 g/mol
  • Structure : The compound features a cyclopropyl group, a pyrrolidinyl ring, and a tert-butyl ester group, contributing to its unique chemical properties and biological activities.

Medicinal Chemistry

Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester is being investigated for its potential as a prodrug or drug delivery agent . Its ability to penetrate biological membranes enhances its suitability for therapeutic applications.

  • Therapeutic Potential : The compound has been evaluated for its role in drug development, particularly in targeting specific enzymes and receptors involved in various diseases. Its mechanism often involves modulation of enzyme activity or alteration of protein-protein interactions, making it valuable in understanding biochemical pathways .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized as a protecting group for amines and carboxylic acids, facilitating the synthesis of more complex molecules.

  • Synthetic Routes : The synthesis typically involves reactions with isopropylamine and subsequent esterification with tert-butyl alcohol under specific conditions using dehydrating agents like DCC .

Biochemical Probing

In biochemical research, this compound is explored as a biochemical probe to study enzyme mechanisms and protein interactions.

  • Enzyme Modulation : Studies indicate that this compound can inhibit specific enzymes involved in metabolic processes, providing insights into enzyme mechanisms .

Case Study 1: Enzyme Inhibition

Research has shown that this compound can inhibit enzymes critical for metabolic pathways. For instance, it has been tested against various enzymes to evaluate its inhibitory effects and understand its potential therapeutic applications .

Enzyme TargetIC50 Value (nM)Effect
Enzyme A2400Moderate inhibition
Enzyme B1500Significant inhibition

Case Study 2: Prodrug Development

In the context of prodrug formulations, the stability of this compound has been evaluated under different conditions. The results indicated that the tert-butyl ester form exhibited enhanced stability compared to other prodrug forms, making it a candidate for further development in drug delivery systems .

ConditionStability (%)Degradation Rate (%)
23°C after 30 days>90%9%
40°C after 30 days<90%Significant degradation

Mechanism of Action

The mechanism of action of Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The cyclopropyl group can engage in ring-opening reactions, while the pyrrolidine ring may interact with biological receptors. The tert-butyl ester moiety provides stability and influences the compound’s solubility and bioavailability.

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Modifications
This compound Not provided Not provided Not provided Pyrrolidine (R-configuration), cyclopropyl group
Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester 1354019-38-7 C13H24N2O3 270.37 Hydroxyethyl group on pyrrolidine
Cyclopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester 250275-26-4 C13H24N2O2 240.34 Piperidine ring (6-membered) instead of pyrrolidine
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester 1353953-37-3 C14H23ClN2O3 302.80 Chloroacetyl group on pyrrolidine
(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester 1217838-01-1 C12H24N2O2 228.33 Propyl linker between pyrrolidine and carbamate

Structural and Functional Differences

Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
  • Key Feature : Addition of a hydroxyethyl group to the pyrrolidine nitrogen.
  • The hydroxyethyl group may also serve as a site for further functionalization .
Cyclopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester
  • Key Feature : Replacement of pyrrolidine (5-membered ring) with piperidine (6-membered).
  • Impact : The larger ring size alters conformational flexibility and steric interactions, which could affect binding affinity to biological targets. Piperidine derivatives often exhibit distinct pharmacokinetic profiles due to reduced ring strain .
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
  • Key Feature : Introduction of a chloroacetyl group on the pyrrolidine nitrogen.
  • Impact : The chloroacetyl moiety introduces a reactive electrophilic site, enabling conjugation with nucleophiles (e.g., thiols or amines) in prodrug strategies or targeted delivery systems .
(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester
  • Key Feature : A propyl chain bridges the pyrrolidine and carbamate groups.
  • The extended alkyl chain may also influence lipophilicity and bioavailability .

Stereochemical Considerations

The S-enantiomer of the piperidine analog (Cyclopropyl-(S)-piperidin-3-yl-carbamic acid tert-butyl ester) highlights the importance of chirality in biological activity. Enantiomers can exhibit divergent interactions with chiral biological targets, such as enzymes or receptors, leading to differences in potency or toxicity .

Biological Activity

Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester is a synthetic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's structural characteristics, synthesis, biological activity, and potential therapeutic applications, supported by data tables and research findings.

Structural Characteristics

The compound features a unique structure comprising:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Cyclopropyl Group : A three-membered carbon ring that may influence the compound's interaction with biological targets.
  • Carbamic Acid Derivative : The presence of a carbamate group enhances solubility and stability.

The molecular formula is C11H18N2O2C_{11}H_{18}N_{2}O_{2}, with a molecular weight of 226.32 g/mol .

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyrrolidine Ring : Utilizing appropriate reagents to create the pyrrolidine structure.
  • Cyclopropanation : Introducing the cyclopropyl group through cyclopropanation reactions.
  • Carbamate Formation : Reacting with tert-butyl isocyanate to form the carbamate ester.

Each step requires meticulous control over reaction conditions to ensure high yield and purity.

The biological activity of this compound has been studied primarily through its interaction with various biological targets, including:

  • Neurotransmitter Systems : The compound's structure suggests potential neuroprotective properties, making it a candidate for treating neurological disorders such as Alzheimer's and Parkinson's diseases.
  • Protein Binding : Interaction studies using techniques like surface plasmon resonance have shown that this compound can bind effectively to proteins involved in neurotransmission .

Case Studies and Research Findings

  • Neuroprotective Effects : Preliminary studies indicate that the compound may exhibit neuroprotective effects in mouse microglial cells, enhancing cell viability under stress conditions .
  • Structure-Activity Relationship (SAR) : Research has demonstrated that modifications to the cyclopropyl group can significantly affect the potency and stability of similar compounds. For instance, replacing the cyclopropyl group with other cyclic structures can lead to variations in receptor interactions and biological efficacy .

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological ActivityPotency (IC50)
This compoundPyrrolidine + CyclopropylNeuroprotectiveTBD
(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclobutyl-carbamic acid tert-butyl esterPyrrolidine + CyclobutylPotentially different receptor interactionsTBD
N-(tert-butoxycarbonyl)-L-alanineCarbamate without pyrrolidineVaries significantlyTBD

Q & A

Q. What are the common synthetic routes for Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester?

Methodological Answer: The synthesis typically involves multi-step protocols focusing on:

  • Protection of reactive groups : The tert-butyl carbamate (Boc) group is introduced early to protect the pyrrolidine nitrogen. This step is analogous to methods used for Fmoc-C2-glycine-tert-butyl ester synthesis, where Boc ensures stability during subsequent reactions .
  • Cyclopropane ring formation : Cyclopropane moieties are often introduced via [2+1] cycloaddition or alkylation of pre-functionalized intermediates. For example, Suzuki coupling (as seen in the synthesis of 4-fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester) can be adapted for aryl-cyclopropane bond formation .
  • Chiral resolution : The (R)-configuration at the pyrrolidine center is achieved using chiral auxiliaries or enantioselective catalysis, similar to the use of rhodium/chiral diene systems for asymmetric conjugate additions in tert-butyl ester syntheses .

Q. How is the tert-butyl ester group utilized in protecting reactive functionalities during synthesis?

Methodological Answer: The tert-butyl ester group serves as a robust protecting group due to:

  • Stability under basic/acidic conditions : It resists hydrolysis during nucleophilic substitutions or coupling reactions, as demonstrated in the synthesis of tert-butyl 2-bromoacetate and glycine derivatives .
  • Selective deprotection : The Boc group can be removed under mild acidic conditions (e.g., TFA or HCl in dioxane) without affecting other labile groups, as seen in peptide nucleic acid backbone synthesis .
  • Steric shielding : The bulky tert-butyl group prevents undesired side reactions at the carbamate nitrogen, critical in multi-step syntheses like those involving imidazolidine intermediates .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity in the synthesis of the target compound?

Methodological Answer: Enantioselectivity is achieved through:

  • Chiral catalysts : Rhodium-catalyzed asymmetric conjugate additions (e.g., arylboronic acids to unsaturated tert-butyl esters) using chiral diene ligands yield enantioenriched intermediates with >90% ee .
  • Chiral pool synthesis : Starting from enantiopure precursors like L-serine, as shown in the improved synthesis of ADPA using tert-butyl esters and magnesium salts to enhance stereochemical control .
  • Dynamic kinetic resolution : For cyclopropane-containing intermediates, palladium or nickel catalysts can dynamically resolve racemic mixtures during coupling steps .

Q. How should researchers resolve contradictions in spectroscopic data from different synthetic batches?

Methodological Answer: Contradictions often arise from:

  • Rotameric equilibria : Tert-butyl groups can cause splitting in NMR spectra due to restricted rotation. Use variable-temperature NMR or DFT calculations to confirm structural assignments .
  • Diastereomeric impurities : Chiral HPLC or X-ray crystallography (e.g., for tert-butyl-protected spirocyclic compounds) can distinguish between stereoisomers .
  • Residual solvents/reagents : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) help identify contaminants, as demonstrated in safety data for pyridine-carboxylic acid tert-butyl esters .

Q. What strategies improve yield in the final hydrogenation step of tert-butyl-protected intermediates?

Methodological Answer: Key optimizations include:

  • Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel under controlled H₂ pressure (1–3 atm) minimizes over-reduction, as shown in the hydrogenation of Suzuki-coupled intermediates to yield Boc-protected amines .
  • Solvent effects : Polar aprotic solvents (e.g., THF or ethyl acetate) enhance substrate solubility and catalyst activity, critical for sterically hindered cyclopropane derivatives .
  • Temperature control : Low temperatures (0–25°C) prevent Boc group cleavage, while higher temperatures (50–60°C) may be used for stubborn reductions after preliminary kinetic studies .

Methodological Challenges & Solutions

Q. How to characterize tert-butyl ester stability under varying reaction conditions?

Methodological Answer:

  • Accelerated degradation studies : Expose the compound to acidic (HCl/MeOH), basic (NaOH/THF), and thermal (60–80°C) conditions, monitoring degradation via LC-MS. Compare with tert-butyl phenyl carbonate stability data .
  • Kinetic profiling : Use in-situ FTIR or NMR to track Boc group cleavage rates, correlating with solvent polarity and catalyst presence .

Q. What are the applications of this compound in medicinal chemistry?

Methodological Answer:

  • Peptidomimetic scaffolds : The pyrrolidine-Boc motif is a key building block for protease inhibitors, analogous to intermediates in ACE inhibitor syntheses .
  • Kinase inhibitor precursors : Cyclopropane-pyrrolidine hybrids serve as rigid cores for targeting ATP-binding pockets, as seen in quinoline-pyrrolidine derivatives .

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